Tuxobertinib Tuxobertinib Tuxobertinib is an orally bioavailable, irreversible, selective, small-molecule inhibitor of certain oncogenic driver, allosteric mutations of the ErbB receptor tyrosine kinases epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/neu or ErbB2), including extracellular domain allosteric mutations of HER2, and EGFR and HER2 exon 20 insertion mutations, with potential antineoplastic activity. Upon oral administration, tuxobertinib selectively binds to and inhibits these allosteric ErbB mutants while sparing wild-type EGFR, which may result in the selective inhibition of cellular proliferation and angiogenesis in tumor cells and tumors expressing these allosteric ErbB mutations. EGFR and HER2, ErbB receptor tyrosine kinases mutated or overexpressed in many tumor cell types, play a key role in tumor cell proliferation and tumor vascularization.
Brand Name: Vulcanchem
CAS No.: 2414572-47-5
VCID: VC7826896
InChI: InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34)
SMILES: C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5
Molecular Formula: C29H29ClN6O4
Molecular Weight: 561.0 g/mol

Tuxobertinib

CAS No.: 2414572-47-5

Cat. No.: VC7826896

Molecular Formula: C29H29ClN6O4

Molecular Weight: 561.0 g/mol

* For research use only. Not for human or veterinary use.

Tuxobertinib - 2414572-47-5

Specification

CAS No. 2414572-47-5
Molecular Formula C29H29ClN6O4
Molecular Weight 561.0 g/mol
IUPAC Name N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide
Standard InChI InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34)
Standard InChI Key HIBPKFXWOPYJPZ-UHFFFAOYSA-N
SMILES C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5
Canonical SMILES C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5

Introduction

Chemical and Molecular Properties of Tuxobertinib

Structural Characteristics

Tuxobertinib (C<sub>29</sub>H<sub>29</sub>ClN<sub>6</sub>O<sub>4</sub>) has a molecular weight of 561.0 g/mol and belongs to the quinazoline class of small molecules . Its structure includes a prop-2-enamide group and a morpholine-4-ylethoxy substituent, critical for irreversible binding to the tyrosine kinase domains of EGFR and HER2 . The compound’s design prioritizes selectivity for mutant receptors, particularly those with extracellular allosteric mutations or exon 20 insertions, which are often resistant to first-generation TKIs .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>29</sub>H<sub>29</sub>ClN<sub>6</sub>O<sub>4</sub>PubChem
Molecular Weight561.0 g/molVulcanChem
CAS Number2414572-47-5PubChem
SynonymsBDTX-189, UNII-6CE2107J4TIUPHAR

Mechanism of Action and Biochemical Pathways

Target Specificity and Binding Kinetics

Tuxobertinib functions as an ATP-competitive irreversible inhibitor, covalently binding to cysteine residues in the kinase domains of mutant EGFR and HER2 . This mechanism disrupts downstream signaling pathways, including PI3K-Akt and MAPK, which drive cell proliferation and angiogenesis . Notably, its selectivity for mutant over wild-type EGFR (50-fold higher affinity) reduces the risk of adverse effects like rash and diarrhea, commonly associated with pan-EGFR inhibitors .

Pharmacodynamic Effects

In vitro studies using liver microsomes and recombinant cytochrome P450 enzymes have characterized Tuxobertinib’s metabolism, revealing primary metabolites formed via oxidation and glucuronidation. These findings inform dosage optimization to balance efficacy and safety. Animal models further demonstrate dose-dependent tumor regression, with maximal efficacy observed at 30 mg/kg daily .

Preclinical and Clinical Research Applications

In Vitro and Animal Studies

Tuxobertinib induced apoptosis in cell lines harboring HER2 extracellular domain mutations (e.g., S310F) and EGFR exon 20 insertions, achieving IC<sub>50</sub> values below 10 nM . In xenograft models, daily oral administration led to near-complete tumor regression within 21 days, with no significant weight loss or toxicity . These results highlight its potential against mutations resistant to osimertinib and neratinib .

Table 2: Clinical Trial Overview

Trial IDPhaseTarget PopulationOutcome
NCT042094651/2Advanced solid tumorsDevelopment halted

Comparative Analysis with Other EGFR/HER2 Inhibitors

Selectivity and Mutation Coverage

Unlike first-generation TKIs (e.g., gefitinib), Tuxobertinib targets "allosteric" mutations outside the ATP-binding pocket, addressing a critical gap in TKI resistance . For example, HER2 S310F and EGFR A763_Y764insFQEA mutations, which confer resistance to lapatinib and afatinib, remain sensitive to Tuxobertinib .

Table 3: Comparison of EGFR/HER2 Inhibitors

DrugTargetsMutation CoverageDevelopment Stage
TuxobertinibEGFR/HER2 mutantsExon 20, allostericDiscontinued
MobocertinibEGFR exon 20InsertionsFDA-approved
SunvozertinibEGFR exon 20InsertionsPhase 3
NeratinibHER2/EGFRT790MFDA-approved

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